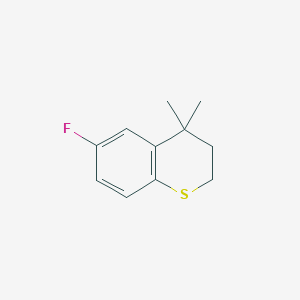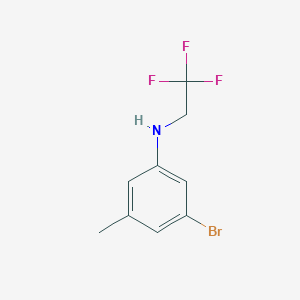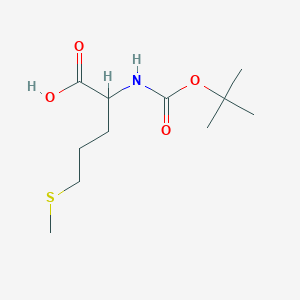
N-(1-cyclohexylethyl)cyclopentanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyclohexylethyl)cyclopentanamine is an organic compound with the molecular formula C13H25N It is a cyclopentylamine derivative, where the amine group is attached to a cyclopentane ring, and a cyclohexylethyl group is attached to the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyclohexylethyl)cyclopentanamine typically involves the reductive amination of cyclopentanone with 1-cyclohexylethylamine. The reaction is carried out in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3). The reaction conditions usually include a solvent like methanol or ethanol and a mild acidic catalyst to facilitate the formation of the imine intermediate, which is then reduced to the desired amine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. Quality control measures such as NMR, HPLC, and GC are employed to ensure the consistency and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-(1-cyclohexylethyl)cyclopentanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups in organic molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents such as alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines with various functional groups
Wissenschaftliche Forschungsanwendungen
N-(1-cyclohexylethyl)cyclopentanamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules
Wirkmechanismus
The mechanism of action of N-(1-cyclohexylethyl)cyclopentanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopentanamine: A simpler analog with only a cyclopentane ring and an amine group.
Cyclohexylethylamine: Contains a cyclohexyl group attached to an ethylamine moiety.
N-cyclohexylcyclopentanamine: Similar structure but with different substitution patterns.
Uniqueness
N-(1-cyclohexylethyl)cyclopentanamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, where specific structural features are required for desired reactivity and functionality .
Eigenschaften
Molekularformel |
C13H25N |
|---|---|
Molekulargewicht |
195.34 g/mol |
IUPAC-Name |
N-(1-cyclohexylethyl)cyclopentanamine |
InChI |
InChI=1S/C13H25N/c1-11(12-7-3-2-4-8-12)14-13-9-5-6-10-13/h11-14H,2-10H2,1H3 |
InChI-Schlüssel |
XPQSHOZHJYFJKA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1CCCCC1)NC2CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}pentan-1-ol](/img/structure/B13317306.png)




![1-[2-(Methylsulfanyl)ethyl]-1H-indol-6-amine](/img/structure/B13317343.png)


